2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
CAS No.: 2199407-49-1
Cat. No.: VC3164677
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2199407-49-1 |
|---|---|
| Molecular Formula | C12H13N5O4 |
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | 2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16) |
| Standard InChI Key | ASQQCXBTOMUROT-UHFFFAOYSA-N |
| SMILES | COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Nomenclature
Chemical Names and Identifiers
The target molecule is known by several chemical names depending on the nomenclature system used. The primary identifiers and systematic names for this compound are presented in Table 1.
Table 1: Chemical Identifiers and Nomenclature
| Parameter | Information |
|---|---|
| Common Name | 2-{N'-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazinecarbonyl}benzoic acid |
| Alternative Name | 2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid |
| IUPAC Name | 2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid |
| CAS Registry Number | 2199407-49-1 |
| Molecular Formula | C₁₂H₁₃N₅O₄ |
| Molecular Weight | 291.27 g/mol |
| ACD Number | MFCD31557138 |
| PubChem Compound ID | 129909792 |
The compound features a triazole ring with a methoxymethyl substituent, connected to a benzoic acid moiety through a hydrazinecarbonyl linker. This structural arrangement creates a molecule with potential for multiple interactions through its various functional groups.
Structural Representations
The compound's structure can be represented using various chemical notations that provide insights into its molecular arrangement and bonding patterns. Table 2 summarizes these representations.
Table 2: Structural Representations
| Representation Type | Data |
|---|---|
| Standard InChI | InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16) |
| Standard InChIKey | ASQQCXBTOMUROT-UHFFFAOYSA-N |
| SMILES | COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O |
These structural representations serve as essential identifiers in chemical databases and are crucial for computational chemistry applications and structure-based searches.
Physicochemical Properties
Physical Characteristics
The compound 2-{N'-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazinecarbonyl}benzoic acid possesses specific physical characteristics that dictate its behavior in various environments. While comprehensive experimental data on its physical properties is limited in the available literature, some key characteristics can be inferred from its structure and similar compounds.
The molecule contains both hydrophilic groups (carboxylic acid, hydrazine, triazole) and relatively hydrophobic portions (aromatic ring, methoxymethyl group), suggesting moderate solubility in polar solvents. The carboxylic acid functional group would likely confer acidic properties and potential for salt formation.
| Parameter | Value |
|---|---|
| Purity | >95% |
| Form | Solid |
| Storage Conditions | Recommended storage under controlled temperature and humidity conditions |
These specifications are typical for research-grade chemicals intended for laboratory investigations and may vary slightly between suppliers.
Structural Features and Chemical Reactivity
Functional Groups
The molecule contains several important functional groups that contribute to its chemical behavior and potential biological activity:
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A 1,2,4-triazole ring system with nitrogen atoms that can act as hydrogen bond acceptors
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A methoxymethyl group attached to the triazole ring
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A hydrazine linker capable of hydrogen bonding
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A carbonyl group connecting the hydrazine to the benzoic acid
-
A benzoic acid moiety with carboxylic acid functionality
These functional groups provide multiple sites for potential interactions with biological targets, including hydrogen bonding, acid-base interactions, and potential coordination with metal ions.
Chemical Reactivity
Based on its functional groups, the compound is expected to exhibit several reactive properties:
-
The carboxylic acid group can participate in acid-base reactions and esterification
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The hydrazine linker may be susceptible to oxidation
-
The triazole ring provides sites for coordination with metals and potential interactions with biological macromolecules
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The methoxymethyl group introduces additional hydrogen bond acceptor capability
These reactive features suggest potential for chemical modifications to generate derivatives with enhanced or targeted properties.
Synthesis and Preparation
Purification Methods
Purification of the final compound typically involves standard techniques such as:
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Recrystallization from appropriate solvents
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Column chromatography
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Preparative HPLC for analytical grade purity
These purification steps are essential to achieve the >95% purity standard typically required for research applications.
Research Status and Future Directions
Current Research Limitations
Current research on the specific compound 2-{N'-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazinecarbonyl}benzoic acid appears limited in the available literature. Most information in accessible databases pertains to its chemical identity, structure, and commercial availability rather than detailed experimental studies on its biological activity or applications.
This suggests opportunities for further investigation into:
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Specific biological activities and mechanisms of action
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Structure-activity relationships through systematic modification
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Potential therapeutic applications based on its structural features
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Computational studies to predict interactions with biological targets
Suggested Research Approaches
Future research on this compound could benefit from:
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Comprehensive antioxidant activity screening using multiple assays (DPPH, ABTS, FRAP)
-
Investigation of potential antimicrobial properties
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Evaluation of enzyme inhibition capabilities
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Computational studies to predict protein binding and biological targets
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Synthesis of derivatives with modified substituents to establish structure-activity relationships
These approaches would provide valuable insights into the compound's potential utilities in various applications.
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